Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide
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Overview
Description
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its diverse biological activities. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide typically involves a two-step one-pot method. The process begins with the reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles such as ethyl bromoacetate . This reaction is carried out under mild conditions and results in the formation of the desired product in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: This compound is similar in structure and is used in similar research applications.
2-Methylimidazo[1,2-a]pyridine: Another structurally related compound with similar biological activities.
Uniqueness
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide is unique due to its specific functional groups and the resulting biological activities. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in pharmaceutical research .
Properties
IUPAC Name |
methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.BrH/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9;/h2-4,7-8H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUNHJTGFOFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN2C=CC=CC2=N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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